N-(2-Hydroxy-3-(trifluoromethyl)phenyl)methanesulfonamide
Description
N-(2-Hydroxy-3-(trifluoromethyl)phenyl)methanesulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group, which imparts significant electron-withdrawing characteristics, making it valuable in synthetic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C8H8F3NO3S |
|---|---|
Molecular Weight |
255.22 g/mol |
IUPAC Name |
N-[2-hydroxy-3-(trifluoromethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H8F3NO3S/c1-16(14,15)12-6-4-2-3-5(7(6)13)8(9,10)11/h2-4,12-13H,1H3 |
InChI Key |
AZYIKSUZTXLGTA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-3-(trifluoromethyl)phenyl)methanesulfonamide typically involves the reaction of 2-hydroxy-3-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. Large-scale reactors and continuous flow systems are often employed to handle the increased volume and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-3-(trifluoromethyl)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of a nitro group results in an amine.
Scientific Research Applications
N-(2-Hydroxy-3-(trifluoromethyl)phenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(2-Hydroxy-3-(trifluoromethyl)phenyl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-bis(trifluoromethanesulfonimide)
- N,N-Bis(trifluoromethylsulfonyl)aniline
- Phenyl triflimide
Uniqueness
N-(2-Hydroxy-3-(trifluoromethyl)phenyl)methanesulfonamide stands out due to its unique combination of a hydroxyl group and a trifluoromethyl group. This combination provides distinct reactivity and interaction profiles compared to other similar compounds, making it valuable in specific synthetic and research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
